3-(2-Morpholin-4-ylethoxy)aniline
Overview
Description
3-(2-Morpholin-4-ylethoxy)aniline is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.29 g/mol. It is characterized by its yellow to brown solid appearance at room temperature. This compound contains a morpholine ring, which is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. The presence of the morpholine ring imparts unique chemical and physical properties to the compound.
Scientific Research Applications
3-(2-Morpholin-4-ylethoxy)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in combination with other therapeutic agents for the treatment of cancer and other diseases.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Morpholin-4-ylethoxy)aniline typically involves the reaction of aniline with 2-chloroethylmorpholine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a reactor equipped with temperature control and stirring mechanisms to ensure uniform mixing and heat distribution. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
3-(2-Morpholin-4-ylethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted aniline or morpholine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(2-Morpholin-4-ylethoxy)aniline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain kinases involved in cell cycle regulation and cytokinesis. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death. The compound’s ability to target these pathways makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-(2-Morpholin-4-ylethoxy)aniline: Similar structure but with different substitution pattern on the aniline ring.
4-(2-Morpholin-4-ylethoxy)aniline: Another isomer with the morpholine ring attached at a different position on the aniline ring.
Uniqueness
3-(2-Morpholin-4-ylethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-morpholin-4-ylethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-11-2-1-3-12(10-11)16-9-6-14-4-7-15-8-5-14/h1-3,10H,4-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOWCFUJSYGZMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424560 | |
Record name | 3-(2-morpholin-4-ylethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112677-72-2 | |
Record name | 3-(2-morpholin-4-ylethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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